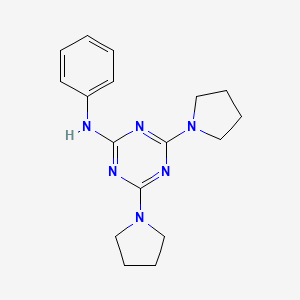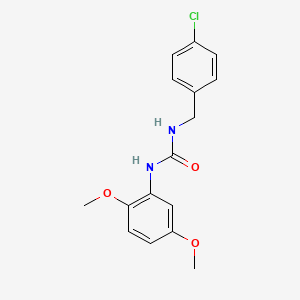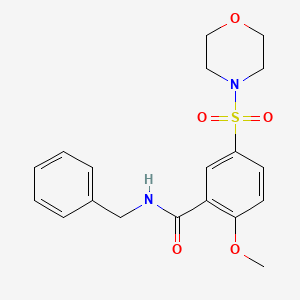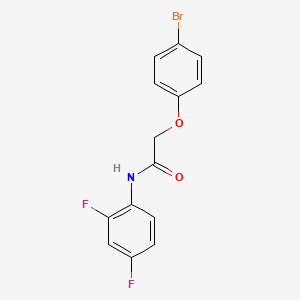![molecular formula C16H22ClNOS B5698438 2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)
2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as CPTH or CPTH2 and is an inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF) and histone acetyltransferase p300. In
作用機序
CPTH inhibits the histone acetyltransferase activity of p300/CBP-associated factor (2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide) and histone acetyltransferase p300. Histone acetyltransferases play a crucial role in regulating gene expression by adding acetyl groups to histones, which leads to the relaxation of chromatin structure and increased accessibility of DNA to transcription factors. Inhibition of histone acetyltransferases can lead to the repression of gene expression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Inhibition of histone acetyltransferases by CPTH leads to the repression of gene expression and the induction of apoptosis in cancer cells. CPTH has also been shown to improve cognitive function and memory in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using CPTH in lab experiments is its selectivity for inhibiting the histone acetyltransferase activity of p300/CBP-associated factor (2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide) and histone acetyltransferase p300. This selectivity allows for the specific targeting of these enzymes and reduces the potential for off-target effects.
One limitation of using CPTH in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. Additionally, CPTH can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
For research on CPTH include the development of more potent and selective inhibitors, investigation of its potential applications in other diseases, and further investigation of its effects on cognitive function and memory in neurological disorders.
合成法
The synthesis of CPTH involves the reaction of 4-chlorobenzyl chloride with cycloheptylamine to form 2-[(4-chlorobenzyl)amino]cycloheptanone. This intermediate compound is then reacted with thioacetic acid to form 2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
CPTH has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. CPTH has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
In addition to cancer research, CPTH has been studied for its potential applications in neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNOS/c17-14-9-7-13(8-10-14)11-20-12-16(19)18-15-5-3-1-2-4-6-15/h7-10,15H,1-6,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSHLWSHFRUTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)




![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)

![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)


![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)
![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)